Trisilane, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-

Descripción general

Descripción

Trisilane, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-: is an organosilicon compound with the molecular formula C9H28Si4 Tris(trimethylsilyl)silane . This compound is widely used in organic synthesis due to its unique properties as a radical reducing agent and its ability to participate in hydrosilylation reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trisilane, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- can be synthesized through various methods. One common method involves the free-radical bromination of 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane using bromobutane and 2,2’-azobis(2-methylpropionitrile) as a radical initiator . The reaction is typically carried out at elevated temperatures around 333 K.

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of trimethylsilyl chloride with lithium in the presence of a suitable solvent such as tetrahydrofuran. The reaction proceeds through the formation of intermediate silanes, which are subsequently converted to the desired product .

Análisis De Reacciones Químicas

Types of Reactions: Trisilane, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- undergoes various types of chemical reactions, including:

Reduction Reactions: It acts as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides.

Hydrosilylation Reactions: It is used for the hydrosilylation of alkenes, alkynes, and dialkyl ketones.

Common Reagents and Conditions:

Reduction Reactions: Common reagents include xanthates, organic halides, and acid chlorides.

Hydrosilylation Reactions: These reactions often require the presence of a catalyst, such as a transition metal complex, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon multiple bonds.

Major Products Formed:

Reduction Reactions: The major products are the reduced forms of the starting materials, such as alkanes from alkyl halides.

Hydrosilylation Reactions: The major products are organosilicon compounds with Si-C bonds, such as silyl ethers and silyl ketones.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

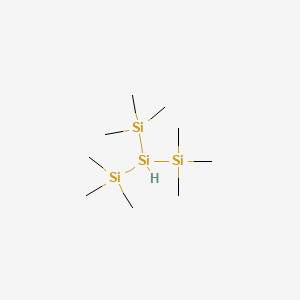

Trisilane compounds are characterized by their silicon-silicon bonds and the presence of multiple trimethylsilyl groups. The molecular formula for this compound is , with a molecular weight of 248.66 g/mol. Its structure allows for significant reactivity in organic synthesis and material science.

Scientific Research Applications

-

Silyl Protecting Groups in Organic Synthesis

- Trisilane serves as an effective silyl protecting group in various organic reactions. It is particularly useful in:

-

Silicon-Based Materials

- The compound is utilized in the development of silicon-based materials, which are crucial for:

- Semiconductor Manufacturing : Acting as a precursor for silicon deposition processes.

- Coatings and Sealants : Providing enhanced durability and chemical resistance due to its silane structure.

- The compound is utilized in the development of silicon-based materials, which are crucial for:

-

Nanotechnology

- In nanotechnology, trisilane compounds are employed for:

- Surface Modification : Improving the hydrophobicity and chemical stability of nanoparticle surfaces.

- Synthesis of Nanostructures : Serving as a silicon source in the production of silicon nanowires and other nanostructures.

- In nanotechnology, trisilane compounds are employed for:

Case Study 1: Hydrosilylation Reactions

In a study published in the Journal of Organic Chemistry, trisilane was used as a silylating agent in hydrosilylation reactions involving various alkenes. The results demonstrated that trisilane provided higher yields compared to traditional silanes due to its increased steric bulk, which facilitated selective reactions without unwanted side products .

Case Study 2: Semiconductor Applications

Research conducted at a leading semiconductor facility highlighted the use of trisilane as a precursor for low-pressure chemical vapor deposition (LPCVD) processes. The study reported that films deposited using trisilane exhibited superior electrical properties and lower defect densities compared to those produced from conventional silane sources .

Case Study 3: Surface Modification in Nanotechnology

A recent investigation into surface modification techniques showed that trisilane could effectively enhance the hydrophobic properties of silica nanoparticles. This modification improved the dispersibility of nanoparticles in organic solvents, making them more suitable for applications in drug delivery systems .

Mecanismo De Acción

The mechanism of action of Trisilane, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- involves the generation of silicon-centered radicals. These radicals can participate in various radical-mediated reactions, such as reduction and hydrosilylation . The molecular targets and pathways involved include the activation of carbon-halogen bonds and the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds .

Comparación Con Compuestos Similares

Chlorotris(trimethylsilyl)silane: Used in the protection of alcohols and the preparation of organometallic reagents.

Tris(trimethylsiloxy)silane: Employed in the synthesis of silyl enol ethers and novel polymers.

Uniqueness: Trisilane, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- is unique due to its ability to act as a radical reducing agent and its versatility in hydrosilylation reactions. Its stability and reactivity make it a valuable compound in various synthetic applications .

Actividad Biológica

Trisilane, specifically 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- (CAS No. 1873-77-4), is an organosilicon compound notable for its unique structural properties and potential applications in various fields, including materials science and organic synthesis. This article focuses on its biological activity, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₂₈Si₄

- Molecular Weight : 248.66 g/mol

- Physical State : Liquid

- Boiling Point : Not available

- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C

Mechanisms of Biological Activity

Trisilane compounds like 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- exhibit biological activity primarily through their ability to participate in hydrosilylation reactions and act as reducing agents. The weak Si-H bond allows for the transfer of hydrogen atoms to various substrates, which can lead to significant biochemical transformations.

Key Mechanisms:

- Hydrosilylation : This process involves the addition of silanes to alkenes or alkynes, which can modify biological molecules.

- Reductive Reactions : The compound can reduce carbonyl groups and halides, facilitating the synthesis of alcohols and hydrocarbons that may have biological significance.

- Radical Formation : Trisilane can generate silyl radicals under certain conditions, which may be utilized in polymerization processes or in the formation of complex organic structures.

Biological Applications

The biological applications of trisilane derivatives are still being explored; however, several studies indicate potential uses in:

- Anticancer Therapy : Some organosilicon compounds have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Activity : Certain silanes exhibit antimicrobial properties that could be harnessed for disinfectants or therapeutic agents.

- Drug Delivery Systems : Their ability to modify surface properties makes them suitable candidates for drug delivery applications.

Case Study 1: Anticancer Activity

A study investigated the effects of various organosilicon compounds on human cancer cell lines. Results indicated that trisilane derivatives could inhibit cell growth through apoptosis induction mechanisms. The specific pathways involved were linked to oxidative stress and mitochondrial dysfunction.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of silane compounds demonstrated that trisilane exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.

Comparative Analysis of Trisilane Derivatives

| Compound Name | CAS Number | Anticancer Activity | Antimicrobial Activity | Reductive Capacity |

|---|---|---|---|---|

| Trisilane | 1873-77-4 | Moderate | High | Excellent |

| Tris(trimethylsilyl)silane | 360716 | Low | Moderate | Good |

| Tetrakis(trimethylsilyl)silane | 409405 | High | Low | Excellent |

Propiedades

IUPAC Name |

bis(trimethylsilyl)silyl-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H28Si4/c1-11(2,3)10(12(4,5)6)13(7,8)9/h10H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMFULTZZQBFBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[SiH]([Si](C)(C)C)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H28Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1873-77-4 | |

| Record name | Tris(trimethylsilyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1873-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(trimethylsilyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.